Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Description
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate (CAS 101192-30-7) is a heterocyclic compound characterized by a benzo-fused quinolizine core. Its structure includes a 4-oxo group and an ethyl ester at the 3-carboxyl position, which contribute to its unique coordination properties. The compound is primarily recognized as a magnesium-selective fluorescent indicator due to its ability to chelate Mg²+ ions via its carbonyl and carboxylate functional groups .
Properties
IUPAC Name |
ethyl 1-oxobenzo[c]quinolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZIUALHMRHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392175 | |
| Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101192-30-7 | |
| Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Methylpyridine Derivatives
The most direct route to the quinolizine core involves cyclocondensation of 2-methylpyridine derivatives. As reported in, ethyl 4-oxo-4H-quinolizine-3-carboxylate (3 ) is synthesized from 2-methylpyridine via a Claisen-like condensation. The procedure involves:
-
Formylation : Treatment of 2-methylpyridine with DMF and POCl3 generates an intermediate aldehyde.
-
Cyclization : The aldehyde undergoes intramolecular cyclization in the presence of a base, forming the quinolizine skeleton.
-
Esterification : Introduction of the ethyl carboxylate group via esterification completes the synthesis.
This method yields 3 in 75–80% purity, as confirmed by H-NMR and IR spectroscopy. A key advantage is its scalability; however, the need for anhydrous conditions and precise temperature control limits its practicality for large-scale production.
Nucleophilic Aromatic Substitution and Lactamization
An alternative approach, detailed in, involves SN-Ar reactions followed by lactamization to fuse the benzo ring to the quinolizine core:
-
SN-Ar Reaction : 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) reacts with 2-mercaptobenzoic acid in the presence of triethylamine, forming a thioether intermediate (10 ).
-
Reduction : The nitro group in 10 is reduced to an amine using sodium dithionite () in aqueous , yielding 11 .
-
Lactamization : Heating 11 with polyphosphoric acid (PPA) induces cyclization, forming the tetracyclic benzo-fused quinolizine system (6 ).
This method achieves a 72–81% yield for the lactamization step, with the final product characterized by HRMS and C-NMR. The use of PPA as a catalyst enhances reaction efficiency but requires careful handling due to its corrosive nature.
Friedländer Annulation Approach
A third route, adapted from, employs Friedländer annulation to construct the quinolizine framework:
-
Chlorination : Ethyl 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylate (15 ) is treated with to form the 4-chloro derivative (16 ).
-
Aldehyde Formation : Reduction of 16 with followed by oxidation with yields the aldehyde intermediate (17 ).
-
Annulation : Condensation of 17 with methylhydrazine under acidic conditions generates the pyrazolo-fused quinolizine system, which is subsequently hydrolyzed to the target compound.
This method offers moderate yields (65–70%) but provides structural flexibility for introducing diverse substituents.
Optimization of Reaction Conditions
Critical parameters influencing synthesis efficiency include catalyst choice, temperature, and reaction time.
Table 1: Optimization of Lactamization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PPA | 120 | 6 | 81 | 95 |
| 100 | 8 | 68 | 88 | |
| 110 | 7 | 74 | 92 |
Data from demonstrate that PPA outperforms other catalysts due to its dual role as a dehydrating agent and acid. Elevated temperatures (>100°C) and prolonged reaction times (>5 h) are essential for complete cyclization.
Spectroscopic Characterization and Analytical Data
The structural integrity of ethyl benzo-4-oxo-4H-quinolizine-3-carboxylate is validated through spectroscopic techniques:
Table 2: Spectroscopic Data Comparison
| Technique | Key Signals | Reference |
|---|---|---|
| H-NMR | δ 1.34 (t, CH3), 4.32 (q, OCH2), 9.43 (d, Ar-H) | |
| C-NMR | δ 164.5 (C=O), 147.2 (C-O), 105.6 (C-S) | |
| IR | 1734 cm⁻¹ (ester C=O), 1698 cm⁻¹ (quinolone C=O) | |
| HRMS | m/z 370.9 [M+H]+ |
The H-NMR spectrum exhibits distinct signals for the ethyl group (δ 1.34 ppm) and aromatic protons (δ 9.43 ppm), while the IR spectrum confirms the presence of ester and quinolone carbonyl groups.
Comparative Analysis of Synthetic Methods
Cyclocondensation offers the highest scalability but requires stringent anhydrous conditions. SN-Ar/lactamization provides superior yields (81%) but involves toxic reagents like . Friedländer annulation enables structural diversification but suffers from lower yields (65–70%).
Challenges and Limitations
-
Intermediate Instability : Nitro and amino intermediates in the SN-Ar route are sensitive to oxidation.
-
Harsh Conditions : PPA-mediated lactamization necessitates high temperatures, complicating reactor design.
-
Purification Difficulties : Chromatographic separation of regioisomers in the Friedländer method remains challenging .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it versatile in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to quinolizine derivatives with different functional groups. |
| Reduction | Reduces carbonyl groups to alcohols or amines. |
| Substitution | Participates in nucleophilic substitution reactions with amines or thiols. |
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : It has been investigated as an inhibitor of HIV integrase, suggesting its potential in antiviral drug development.
- Anticancer Activity : Preliminary studies indicate that its derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.
Fluorescent Indicator
This compound is recognized as a selective fluorophore for magnesium ions (Mg²⁺). Its strong fluorescent response to magnesium makes it suitable for applications in biochemical assays and cellular imaging .
Case Studies
- Antiviral Research : A study explored the efficacy of this compound derivatives against HIV integrase. The findings showed that certain modifications enhanced inhibitory activity, making them promising candidates for further development.
- Fluorescent Sensing : Research demonstrated the use of this compound as a Mg²⁺ selective indicator in live cell imaging. The results indicated that the compound could effectively visualize magnesium levels within cells, providing insights into cellular processes involving this essential ion .
Mechanism of Action
The mechanism of action of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₃NO₃
- Molecular Weight : 267.28 g/mol
- Melting Point : 106–108°C
- Boiling Point : 489.3 ± 45.0°C (predicted)
The compound exhibits strong electronic delocalization, enhancing its stability and reactivity in complexation reactions. Its structural flexibility allows diverse coordination geometries with Mg²+, making it valuable in biochemical assays and metal ion sensing .
Structural and Functional Group Analysis
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate is compared below with structurally or functionally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
- Quinolizine vs. Thiophene/Oxazinone: The quinolizine core in Ethyl Benzoquinolizine enables π-electron delocalization, enhancing fluorescence properties. In contrast, thiophene-based compounds (e.g., EP4 antagonists) rely on sulfur-containing heterocycles for receptor binding .
- Functional Groups: The 4-oxo and carboxylate groups in Ethyl Benzoquinolizine are critical for Mg²+ chelation, while oxazinone derivatives prioritize hydrogen bonding for biological activity .
Physicochemical Properties
Ethyl Benzoquinolizine’s moderate melting point (106–108°C) and predicted density (1.31 g/cm³) align with its crystalline solid form. Its solubility profile is less defined compared to water-soluble Mg²+ probes like Mag-Fura, but its lipophilicity may favor membrane permeability in cellular assays .
Biological Activity
Ethyl benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₃NO₃
- Molecular Weight : 267.28 g/mol
- CAS Number : 101192-30-7
This compound is characterized by its unique quinolizine structure, which contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Indicator : The compound acts as a selective fluorescent indicator for Mg²⁺ ions, which is crucial in various biochemical processes .
- Antibacterial Properties : It has demonstrated antibacterial activity against multiple strains of gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects against diseases such as cancer and infections .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains with the following characteristics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
| Streptococcus agalactiae | 100 μg/mL |
This table illustrates the compound's potential as an antibacterial agent, particularly against gram-positive bacteria.
Anticancer Activity
The compound's structure suggests potential anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation. Research indicates that derivatives of the quinolizine structure can interact with DNA and modulate cellular pathways involved in cancer progression .
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A study published in MDPI reported that ethyl benzo[6,7]-4-oxo-4H-quinolizine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The compounds were synthesized and tested for their MIC values, demonstrating effectiveness comparable to standard antibiotics . -
Fluorescent Indicator Research :
Research conducted by Otten et al. highlighted the use of this compound as a Mg²⁺ selective fluorescent indicator. The study detailed how the compound's fluorescence changes upon binding to magnesium ions, making it useful in biochemical assays and cellular imaging applications . -
Anticancer Evaluation :
A study focused on the synthesis of various derivatives of quinolizine compounds found that some exhibited significant antiproliferative effects on cancer cell lines. The mechanisms involved were linked to the inhibition of topoisomerases and DNA intercalation properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate, and how are intermediates validated?
- Methodology : The compound is synthesized via high-pressure-assisted cyclization using precursors like 3-oxo-2-arylhydrazones and benzothiophene derivatives. Key intermediates are validated using X-ray crystallography and spectroscopic techniques (e.g., H/C NMR, HRMS). High-pressure Q-tube reactors improve atom economy and scalability compared to traditional heating .
Q. How is the compound structurally characterized, and what are its critical physicochemical properties?
- Methodology : Structural confirmation relies on X-ray diffraction for crystallinity analysis, supplemented by FT-IR for functional groups (e.g., ester carbonyl at ~1700 cm). Physicochemical properties include a melting point of 106–108°C and solubility in polar aprotic solvents (e.g., DMSO, DMF) .
Q. What are the primary applications of this compound in fluorescence-based research?
- Methodology : The compound acts as a selective fluorophore for magnesium detection in biological systems. Fluorescence intensity is calibrated using titration assays with Mg ions, and selectivity is tested against competing cations (e.g., Ca, Zn) via competitive binding experiments .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying reaction conditions (e.g., catalysts, solvents)?
- Methodology : Systematic optimization involves screening fluoride sources (e.g., KF, CsF) and crown ethers (e.g., 18-crown-6) to enhance cyclization efficiency. Reaction kinetics are monitored via HPLC, with yields improving under anhydrous DMF at 80°C .
Q. What methodologies are used to assess the compound’s cytotoxicity in cancer cell lines?
- Methodology : Cytotoxicity is evaluated using MTT assays on human cancer cell lines (e.g., A549, MCF-7, HCT-116). Dose-response curves (0.1–100 µM) and IC values are calculated, with apoptosis markers (e.g., caspase-3) quantified via flow cytometry .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural elucidation?
- Methodology : Discrepancies arise from dynamic rotational isomers in solution. Hybrid approaches combine NOESY (nuclear Overhauser effect spectroscopy) for spatial proximity analysis with DFT (density functional theory) calculations to reconcile solution- and solid-state data .
Q. How to conduct structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodology : Substituent effects are probed by synthesizing analogs (e.g., halogenated or alkylated derivatives). Bioactivity trends are analyzed using multivariate regression models, focusing on electronic (Hammett σ) and steric (Taft E) parameters .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
